

"spectroscopic data for 2-Amino-2-(4-ethylphenyl)acetonitrile (NMR, IR, MS)"

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Compound of Interest

Compound Name: 2-Amino-2-(4-ethylphenyl)acetonitrile

Cat. No.: B1283301

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This technical guide provides a detailed overview of the expected spectroscopic data for **2-Amino-2-(4-ethylphenyl)acetonitrile** (CAS: 746571-09-5, Molecular Formula: C₁₀H₁₂N₂). The information is intended for researchers, scientists, and professionals in drug development engaged in the synthesis, characterization, and analysis of this compound.

While direct experimental spectra for this specific molecule are not widely published, this document presents a comprehensive, predicted dataset based on its chemical structure and data from analogous compounds.^{[1][2]} The protocols provided are standardized methodologies for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Amino-2-(4-ethylphenyl)acetonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~ 7.35	Doublet	~ 8.0	2H	Ar-H (ortho to CH(NH ₂)CN)
~ 7.20	Doublet	~ 8.0	2H	Ar-H (ortho to Ethyl)
~ 4.52	Singlet	-	1H	α -H
~ 2.65	Quartet	7.6	2H	-CH ₂ CH ₃
~ 2.10	Broad Singlet	-	2H	-NH ₂

| ~ 1.25 | Triplet | 7.6 | 3H | -CH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 145.5	Quaternary	Ar-C-CH ₂ CH ₃
~ 134.8	Quaternary	Ar-C-CH(NH ₂)CN
~ 129.0	Tertiary	Ar-CH (ortho to Ethyl)
~ 127.5	Tertiary	Ar-CH (ortho to CH(NH ₂)CN)
~ 120.1	Quaternary	-C \equiv N
~ 50.3	Tertiary	CH(NH ₂)CN
~ 28.6	Secondary	-CH ₂ CH ₃

| ~ 15.4 | Primary | -CH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3450 - 3300	N-H Stretch	Primary Amine (-NH ₂)
3100 - 3000	C-H Stretch	Aromatic
2970 - 2850	C-H Stretch	Aliphatic (Ethyl group)
2240 - 2210	C≡N Stretch	Nitrile
~ 1610	N-H Bend	Primary Amine (-NH ₂)

| 1600, 1510, 1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Impact, EI)

m/z	Proposed Identity	Notes
160	[M] ⁺	Molecular Ion
159	[M-H] ⁺	Loss of a hydrogen atom
131	[M-HCN-H ₂] ⁺ or [M-C ₂ H ₅] ⁺	Loss of the ethyl group is a likely fragmentation pathway, resulting in a stable benzylic cation. [2]
105	[C ₈ H ₉] ⁺	Ethylphenyl cation

| 91 | [C₇H₇]⁺ | Tropylium ion |

Experimental Protocols

The following sections detail standardized protocols for the acquisition of NMR, IR, and MS data.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 10-20 mg of **2-Amino-2-(4-ethylphenyl)acetonitrile** in 0.7 mL of deuterated chloroform (CDCl_3). For exchange experiments, deuterium oxide (D_2O) can be used.
- Instrumentation: Utilize a 400 or 500 MHz NMR spectrometer, such as a Bruker AVANCE series instrument.^[3]
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse (zg30).
 - Acquisition Time: ~4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-32, depending on sample concentration.
 - Spectral Width: -2 to 12 ppm.^[3]
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
 - Acquisition Time: ~1.5 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 512-2048, due to the low natural abundance of ^{13}C .
 - Spectral Width: -10 to 220 ppm.^[3]
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the ^1H spectrum to the residual solvent peak (CDCl_3 at 7.26 ppm) and the ^{13}C spectrum to the CDCl_3 triplet centered at 77.16 ppm.

IR Spectroscopy Protocol

- **Sample Preparation:** Prepare the sample as a KBr (potassium bromide) pellet. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disc. Alternatively, for a rapid analysis, a Diamond ATR (Attenuated Total Reflectance) accessory can be used with the neat solid sample.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor or PerkinElmer Spectrum series instrument.^[4]
- **Acquisition:**
 - **Spectral Range:** 4000 to 400 cm^{-1} .
 - **Resolution:** 4 cm^{-1} .
 - **Number of Scans:** Average 16-32 scans to improve the signal-to-noise ratio.
 - **Background:** Record a background spectrum of the empty sample compartment (or pure KBr pellet) prior to the sample scan.
- **Data Processing:** The instrument software automatically performs a background subtraction from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

- **Sample Preparation:** Dissolve a small amount (~1 mg) of the compound in a suitable volatile solvent like methanol or acetonitrile to a final concentration of approximately 1 mg/mL.
- **Instrumentation:** Employ a mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source. For trace-level quantification, a triple quadrupole tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is recommended.^[5]
- **Acquisition (EI Mode):**
 - **Ionization Energy:** 70 eV.
 - **Source Temperature:** 200-250 °C.
 - **Mass Range:** Scan from m/z 40 to 500.

- Introduction Method: Direct insertion probe or via Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.
- Data Processing: The mass spectrum is generated by plotting ion abundance against the mass-to-charge ratio (m/z). Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the complete spectroscopic analysis and characterization of a chemical compound like **2-Amino-2-(4-ethylphenyl)acetonitrile**.

Caption: Workflow for Spectroscopic Characterization.

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